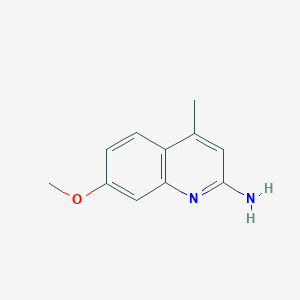

7-Methoxy-4-methylquinolin-2-amine

Description

Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry and Chemical Biology

The significance of the quinoline scaffold is underscored by its presence in a multitude of clinically approved drugs. nih.gov This heterocyclic system is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets with high affinity. nih.govbohrium.com The structural rigidity of the quinoline core, combined with the potential for functionalization at various positions, allows for the fine-tuning of physicochemical and pharmacological properties. frontiersin.orgnih.gov This adaptability has enabled the development of quinoline-based compounds with activities spanning from anticancer and antimalarial to antibacterial and anti-inflammatory. orientjchem.orgnih.govnih.gov

The diverse biological activities of quinoline derivatives are a direct consequence of their chemical versatility. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking interactions with biological macromolecules. Furthermore, the introduction of various substituents onto the quinoline ring system can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity. orientjchem.orgnih.gov

Overview of Research Trajectories for Novel Quinoline-Based Compounds

Current research on quinoline-based compounds is characterized by several key trajectories. A major focus is the design and synthesis of novel derivatives with enhanced potency and selectivity against specific biological targets. nih.gov This often involves the strategic modification of the quinoline core with various functional groups to optimize interactions with the target protein. orientjchem.org

Another significant trend is the development of quinoline-based hybrid molecules, where the quinoline scaffold is coupled with other pharmacophores to create multifunctional agents. nih.gov This approach aims to address complex diseases, such as cancer, by simultaneously targeting multiple pathways involved in disease progression.

Furthermore, there is a growing interest in exploring the potential of quinoline derivatives as kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer. The quinoline scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors. nih.gov

Contextualization of 7-Methoxy-4-methylquinolin-2-amine within Quinoline Research

Within the vast landscape of quinoline research, this compound and its structural relatives have garnered attention. The presence of a methoxy (B1213986) group at the 7-position and a methyl group at the 4-position of the quinoline ring are features that have been associated with notable biological effects in other quinoline series. orientjchem.org For instance, a methoxy group at position 7 has been shown to enhance the antitumor activity of certain quinoline-based compounds. orientjchem.org

The 2-amino substitution on the quinoline ring is another key feature. Aminoquinolines have a rich history in medicinal chemistry, particularly as antimalarial agents. More recently, they have been investigated for a broader range of activities, including anticancer properties. researchgate.net

Rationale and Objectives for Investigating this compound and its Analogues

The rationale for investigating this compound and its analogues stems from the established pharmacological importance of the quinoline scaffold and the specific contributions of its substituents. The primary objective is to systematically explore the chemical space around this core structure to identify novel compounds with significant biological activity.

A key area of investigation is the potential of these compounds as anticancer agents. Research into related structures, such as 7-hydroxy-4-methylquinolin-2(1H)-one and its derivatives, has shown promising results against various cancer cell lines. researchgate.net This provides a strong impetus for the synthesis and biological evaluation of this compound analogues.

The investigation of these compounds also extends to their potential as inhibitors of specific enzymes, such as protein kinases or tubulin polymerization. researchgate.netnih.gov The structural features of this compound make it a candidate for binding to the ATP-binding site of kinases or the colchicine (B1669291) binding site of tubulin.

The synthesis and study of analogues will allow for the elucidation of structure-activity relationships (SAR), providing valuable insights into how modifications to the core structure influence biological activity. nih.gov This knowledge is crucial for the rational design of more potent and selective compounds.

Interactive Data Table: Properties of Investigated Quinoline Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Research Finding |

| This compound | C11H12N2O | 188.23 g/mol | Core scaffold for analogue synthesis |

| 7-hydroxy-4-methylquinolin-2(1H)-one | C10H9NO2 | 175.18 g/mol | Shows antibacterial and antifungal activities. |

| 7-Methoxy-4-methylquinolin-2-ol | C11H11NO2 | 189.21 g/mol | Precursor for further chemical modification. uni.lu |

| 4-[(2-Methoxy-7-methylquinolin-3-yl)methylene]-2–(3,4,5-trimethoxyphenyl) oxazol-5(4H)-one | C26H24N2O6 | 460.48 g/mol | Potent tubulin polymerization inhibitor with anticancer activity. nih.gov |

| 7-Hydroxy-4-methyl-N-(naphthalen-1-yl)-2-oxoquinoline-1(2H)-carboxamide | C22H16N2O3 | 356.38 g/mol | Demonstrates significant anticancer activity against renal, CNS, and prostate cancer cell lines. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-4-methylquinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-5-11(12)13-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJBDGRRLGLBEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Methoxy 4 Methylquinolin 2 Amine Analogues

Influence of Quinoline (B57606) Core Substituents on Biological Activity

The substituents on the quinoline ring play a pivotal role in defining the pharmacological properties of its derivatives. The electronic and steric effects of these groups can modulate the molecule's interaction with biological targets, thereby influencing its efficacy and selectivity. rsc.orgnih.gov

Methoxy (B1213986) Group Positioning and Electronic Effects

The methoxy group (-OCH3), an electron-donating substituent, can significantly impact the biological activity of quinoline compounds depending on its position on the ring. The presence of a methoxy group can enhance the electron density of the quinoline system, which may be crucial for interactions with specific biological targets. rsc.org For instance, in some quinoline-based hybrids, the presence of an electron-donating methoxy group at certain positions was found to enhance antimalarial activity, whereas electron-withdrawing groups led to a loss of activity. rsc.org

Table 1: Effect of Methoxy Group Position on Biological Activity

| Compound Series | Methoxy Group Position | Observed Effect on Biological Activity | Reference |

| Quinoline-imidazole hybrids | Position 2 | Enhanced antimalarial activity | rsc.org |

| Quinine | Position 6' | Not essential for antimalarial activity | rsc.org |

| Quinoline-chalcone hybrids | Various | Significant influence on anticancer potency | biointerfaceresearch.com |

| Quinolinyl-chromone derivatives | Position 6 | Lower activity compared to a methyl group at the same position | nih.gov |

Methyl Group Contributions to Molecular Interactions

The methyl group (-CH3), though small, can have a profound impact on the molecular interactions of quinoline analogues. Its hydrophobic nature can contribute to van der Waals interactions within the binding pockets of target proteins. biorxiv.org The position of the methyl group is crucial; for instance, in some indole-quinoline derivatives, methyl substitution at the C-5 position of the quinoline ring resulted in more potent anticancer activity compared to substitution at the C-6 position. biointerfaceresearch.com

Table 2: Influence of Methyl Group Position on Anticancer Activity

| Compound Series | Methyl Group Position | Outcome | Reference |

| Indole-quinoline derivatives | C-5 | More potent activity against cancer cells | biointerfaceresearch.com |

| Indole-quinoline derivatives | C-6 | Less potent activity against cancer cells | biointerfaceresearch.com |

Role of the Amino Functionality in Biological Target Interactions

The amino group (-NH2) is a key functional group in many biologically active quinoline derivatives, primarily due to its ability to act as a hydrogen bond donor. nih.gov This capability is often crucial for the interaction with specific amino acid residues in the active site of target enzymes or receptors. eurekaselect.com The basic nature of the amino group also allows for the formation of salts, which can improve the solubility and bioavailability of the compound. youtube.com

In the context of antimalarial quinolines, the amino group in the side chain is thought to be critical for the drug's mechanism of action, which involves accumulation in the acidic food vacuole of the parasite. eurekaselect.com Furthermore, the amino group can serve as a point of attachment for further chemical modifications, allowing for the synthesis of a diverse range of analogues with potentially improved pharmacological profiles. mdpi.com

Impact of Side Chain Modifications on Pharmacological Profiles

Modifications to the side chains attached to the quinoline core provide a versatile strategy for fine-tuning the pharmacological properties of these compounds. The length, branching, and composition of the side chain can influence factors such as solubility, lipophilicity, and target-binding affinity. numberanalytics.com

Effects of Alkyl Chain Elongation and Branching

The length and branching of alkyl side chains can significantly affect the biological activity of quinoline analogues. Elongation of an alkyl chain can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. However, there is often an optimal chain length for activity, beyond which potency may decrease. numberanalytics.com

In some antimalarial quinoline analogues, modifications to the alkyl chain extending from an aminomethyl group have been shown to increase potency. nih.gov The introduction of branching in the alkyl chain can also influence activity by altering the steric fit of the molecule within a binding pocket.

Incorporation of Aromatic and Heterocyclic Moieties

The introduction of aromatic and heterocyclic rings into the side chains of quinoline derivatives can lead to significant enhancements in biological activity. These moieties can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, with the biological target. nih.gov For example, the incorporation of a phenyl group at the C2 position of the quinoline ring has been shown to increase antimalarial activity. rsc.org

Similarly, the hybridization of quinoline with other heterocyclic systems, such as imidazole (B134444) or benzimidazole, has yielded compounds with potent anticancer and antimalarial activities. rsc.orgnih.gov These hybrid molecules can potentially interact with multiple biological targets or exhibit novel mechanisms of action.

Bioisosteric Replacements in Quinoline Scaffolds

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the properties of a lead compound by substituting one atom or group with another that has similar physical or chemical properties. cambridgemedchemconsulting.com In the context of quinoline scaffolds, this approach is utilized to enhance biological activity, improve selectivity, alter metabolic pathways, and reduce toxicity. cambridgemedchemconsulting.comnih.gov

The 2-aminoquinoline (B145021) moiety, with a pKa of approximately 7.3, is considered a bioisostere of the aminopyridine group found in some neuronal nitric oxide synthase (nNOS) inhibitors. acs.org This is based on their structural resemblance and similar pKa values. acs.org The exploration of bioisosteric replacements aims to develop compounds with improved properties such as oral bioavailability and central nervous system penetration. acs.org

In the broader family of quinazolines, which are structurally related to quinolines, bioisosteric replacement of a carbon atom with a sulfur atom has been shown to influence anti-inflammatory activity by altering the affinity for COX-1. nih.gov Such studies underscore the importance of subtle atomic changes in modulating biological targets.

Table 1: Examples of Classical Bioisosteric Replacements cambridgemedchemconsulting.com

| Original Group | Bioisosteric Replacement(s) |

| H | D, F |

| OH | NH₂, F, OMe |

| Cl | PH₂, SH, CN |

| Br | iPr, CF₃ |

| I | tBu, CF₃ |

| -CH= | -N=, -S- |

| Phenyl | Pyridyl, Thiophene |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govijsr.net These models are valuable tools in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthesis and testing efforts. nih.govyoutube.com

The development of a QSAR model involves calculating molecular descriptors that quantify various aspects of a molecule's structure, such as its topology, electronic properties, and hydrophobicity. ijsr.netyoutube.com These descriptors are then correlated with the biological activity of the compounds using statistical methods like multiple linear regression (MLR). ijsr.net The predictive power of a QSAR model is assessed through validation techniques, including internal cross-validation (q²) and external validation on a test set of compounds (R²_pred). nih.gov

For quinoline derivatives, QSAR studies have been employed to predict various biological activities. For example, the antioxidant activity of coumarin (B35378) and pulvinic acid derivatives has been modeled using the Monte Carlo method, achieving good statistical reliability. nih.gov In such models, specific molecular fragments, represented by SMILES attributes, are identified as promoters of increased or decreased activity, providing insights for structural modifications. nih.gov

The process of building a QSAR model typically involves:

Data Set Preparation: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Building: A statistical method is used to build a regression model correlating descriptors with activity.

Model Validation: The model's statistical significance and predictive ability are rigorously tested.

Table 2: Key Statistical Parameters in QSAR Model Validation nih.gov

| Parameter | Description |

| R² | Coefficient of determination for the training set. |

| Q² | Cross-validated coefficient of determination. |

| IIC | Index of Ideality of Correlation. |

| R²_pred | Predictive R-squared for the external test set. |

Conformational Analysis and Molecular Flexibility of Quinoline Derivatives

The three-dimensional conformation and flexibility of a molecule are critical determinants of its biological activity, as they govern how it interacts with its target receptor. nih.gov Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their relative energies.

For quinoline derivatives, conformational flexibility can significantly influence their binding to target proteins. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of a ligand and its complex with a protein. nih.gov These simulations can reveal how a ligand adapts its conformation to fit into a binding pocket and the stability of these interactions over time. nih.gov

In the study of quinoline-4-carboxamide derivatives, for instance, the ligand was observed to undergo significant conformational changes to maintain a stable bound state within the protein's binding pocket. nih.gov The analysis of parameters such as the root-mean-square deviation (RMSD) of the ligand, its radius of gyration, and various surface areas during the simulation provides insights into the stability and nature of the ligand-protein complex. nih.gov

Understanding the conformational preferences and flexibility of quinoline derivatives is essential for designing molecules with optimal shapes to complement their biological targets, thereby enhancing their potency and selectivity.

In Vitro Biological Activity Investigations and Mechanistic Elucidation

Anticancer Activity Studies

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including significant anticancer properties. researchgate.net Molecules incorporating the quinoline structure have been rigorously investigated for their potential to act as alkylating agents, inhibitors of critical enzymes like tyrosine kinases, and disruptors of microtubule formation. researchgate.net

Derivatives built upon the quinolin-2-one core, a tautomeric form of the 2-aminoquinoline (B145021) structure, have been systematically evaluated for their cytotoxic effects against a panel of human cancer cell lines.

For example, a series of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one demonstrated selective activity against cancer cells, with the level of activity varying across different cancer types. mdpi.com In a separate investigation, a brominated plastoquinone (B1678516) (BrPQ) analog, BrPQ5, exhibited marked cytotoxic activity against several cancer cell lines, with the MCF-7 breast cancer cell line showing the highest sensitivity. medchemexpress.com The half-maximal inhibitory concentration (IC₅₀) values for BrPQ5 were determined for both MCF-7 and the triple-negative breast cancer cell line, MDA-MB-231. medchemexpress.com

Furthermore, a multi-targeted kinase inhibitor, designated Multi-kinase-IN-4, displayed broad-spectrum anticancer activity against cell lines including the liver cancer cell line HepG2, as well as MCF-7 and MDA-MB-231. ias.ac.in Studies on curcumin-pyrimidine analogs also identified potent antiproliferative activity against MCF-7 cells. nih.gov

The table below summarizes the reported IC₅₀ values for several quinoline-related compounds against various cancer cell lines.

| Compound/Analog | Cell Line | IC₅₀ Value (µM) |

|---|---|---|

| BrPQ5 | MCF-7 | 33.57 ± 1.7 |

| BrPQ5 | MDA-MB-231 | 33.65 ± 2.2 |

| Curcumin-pyrimidine analog (3g) | MCF-7 | 0.61 ± 0.05 |

| Curcumin-pyrimidine analog (3b) | MCF-7 | 4.95 ± 0.94 |

| Curcumin-pyrimidine analog (3b) | MDA-MB-231 | 13.84 |

| Multi-kinase-IN-4 (compound 5d) | MCF-7 | 2.48 |

| Multi-kinase-IN-4 (compound 5d) | MDA-MB-231 | 1.94 |

| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | H460 | Sub-micromolar cytotoxicity |

Note: This data is for derivative and analog compounds, as direct data for 7-Methoxy-4-methylquinolin-2-amine was not available in the provided research.

A fundamental mechanism through which quinoline-based compounds exert their anticancer effects is the induction of programmed cell death, known as apoptosis, and the disruption of the normal cell division cycle.

Derivatives of 6,7-methylenedioxy-4-phenylquinolin-2(1H)-one have been documented to trigger apoptosis. researchgate.netresearchgate.net Specifically, one such compound induced cell cycle arrest at the G2/M checkpoint and promoted apoptosis in H460 (non-small cell lung cancer) and HL-60 (leukemia) cells, a finding substantiated by Hoechst staining and the detection of activated caspase-3. researchgate.netresearchgate.net Other quinolinone derivatives have been reported to halt the cell cycle in S and G2/M phases, leading to apoptosis in MCF-7 cells. nih.gov

A more complex derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, functions as a tubulin-binding agent, causing A549 lung cancer cells to arrest in the G2/M phase of the cell cycle. nih.gov Mechanistic studies have confirmed that this compound class inhibits tumor cell proliferation by inducing apoptosis. nih.govplos.org

The induction of apoptosis is frequently driven by a cascade of enzymes known as caspases. For instance, Vernodalin, a natural compound, triggers apoptosis in MCF-7 and MDA-MB-231 cells via the caspase pathway. nih.gov Similarly, a methanol (B129727) extract from the lichen Physconia hokkaidensis was found to induce apoptosis in MDA-MB-231 cells, which was associated with the upregulation of cleaved caspases-3 and -9. nih.gov Flow cytometry analyses of breast cancer cells treated with various compounds like Oligonol and curcumin-pyrimidine analogs have consistently shown an increase in apoptotic cell populations and cell cycle arrest. nih.govnih.gov

A critical factor in cancer metastasis is the ability of tumor cells to migrate. The potential of 7-amino-4-methylquinolin-2(1H)-one derivatives to impede this process has been investigated using the wound healing assay. mdpi.com These studies revealed that several of the newly synthesized compounds were capable of inhibiting cancer cell migration. mdpi.com

A key strategy in modern cancer therapy is the targeting of protein kinases, enzymes that play a pivotal role in the signaling pathways governing cell growth, proliferation, and survival. The quinoline structure is a well-established pharmacophore found in many kinase-inhibiting anticancer drugs. mdpi.com

Certain quinoline derivatives have been specifically engineered as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical targets in tumor growth and angiogenesis. researchgate.net For example, a compound known as Multi-kinase-IN-4 acts as a multi-targeted inhibitor against VEGFR-2, EGFR, HER2, and Cyclin-Dependent Kinase 2 (CDK2), with IC₅₀ values of 0.33, 0.22, 0.18, and 2.09 µM, respectively. ias.ac.in Another study identified a compound featuring a methoxy (B1213986) substitution that also showed inhibitory activity against this panel of kinases.

In addition to direct enzyme assays, molecular docking studies have been employed to predict the binding interactions of these compounds within the active sites of kinases like EGFR and VEGFR-2. researchgate.net For hormone-dependent cancers like the MCF-7 breast cancer cell line, the estrogen receptor (ERα) is a primary target. nih.gov Docking studies of curcumin-pyrimidine analogs have indicated strong binding interactions with both human epidermal growth factor receptor 2 (HER2) and the estrogen receptor, providing a rationale for their observed anticancer activity. nih.gov

Molecular Targets and Signaling Pathways in Cancer Chemotherapy Research

Topoisomerase and Tubulin Polymerization Inhibition

The quinoline scaffold is a recognized pharmacophore in the development of agents that target DNA replication and cell division. Specifically, certain quinolone derivatives have been shown to inhibit the activity of topoisomerase IV and DNA gyrase, crucial enzymes in bacterial DNA replication. nih.gov This mechanism involves interfering with the enzymes' ability to manage DNA topology, leading to DNA damage and cell death. nih.govnih.gov

In the context of cancer, derivatives of quinoline have been investigated for their ability to inhibit tubulin polymerization. Tubulin is a critical protein for the formation of microtubules, which are essential for cell division (mitosis). Inhibition of tubulin polymerization disrupts the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death). nih.gov

Modulation of Nuclear Receptor Responsiveness

Nuclear receptors are a class of proteins that act as ligand-activated transcription factors, regulating the expression of genes involved in a wide array of physiological processes. nih.govnih.gov The activity of these receptors is modulated by the binding of small molecules, which can either activate (agonists) or inhibit (antagonists) their function. nih.gov The conformational state of the receptor's ligand-binding domain (LBD) is key to its interaction with co-regulator proteins and subsequent gene transcription. researchgate.net Selective nuclear receptor modulators can induce graded transcriptional responses, offering a nuanced approach to pharmacological intervention. researchgate.net While direct studies on this compound's interaction with specific nuclear receptors are not detailed in the provided results, the broader class of quinoline derivatives has been explored for such activities.

Inhibition of Angiogenesis and Tumor Vascular Disruption Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. harvard.edu The tumor vasculature presents a selective target for anticancer therapies. mdpi.com Some anticancer agents function as vascular-disrupting agents (VDAs), which cause a rapid shutdown of blood flow within the tumor, leading to hypoxia and necrosis. mdpi.com

Derivatives of quinoline have been investigated for their anti-angiogenic properties. For instance, a related compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has been identified as a tubulin-binding tumor-vascular disrupting agent. nih.gov Mechanistic studies on this compound revealed that it inhibits tumor cell proliferation, induces apoptosis, and disrupts the tumor vasculature. nih.gov Another compound, 2-methoxycinnamaldehyde (B72128) (2-MCA), was found to inhibit tumor angiogenesis by suppressing the Tie2 receptor tyrosine kinase, which is involved in both the sprouting of new vessels and their maturation. nih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that represses transcription. nih.govbiorxiv.org In many cancers, HDACs are overactive, contributing to tumorigenesis. biorxiv.org HDAC inhibitors are a class of anticancer agents that block these enzymes, leading to histone hyperacetylation, chromatin relaxation, and the altered expression of genes involved in cell cycle arrest, apoptosis, and differentiation. nih.govmdpi.com

While direct evidence for this compound as an HDAC inhibitor is not present in the search results, the development of HDAC inhibitors is a significant area of cancer research. youtube.com These inhibitors can be broadly acting (pan-HDAC inhibitors) or selective for specific HDAC isoforms. mdpi.comnih.gov

Investigation of Selectivity Profile Against Cancer Cells

The selectivity of a potential anticancer agent for cancer cells over normal cells is a critical determinant of its therapeutic index. Several studies have evaluated the selectivity of quinoline derivatives against various cancer cell lines.

For example, novel derivatives of 7-amino-4-methylquinolin-2(1H)-one were synthesized and showed selectivity for cancer cells. researchgate.net In another study, analogues of 7-hydroxy-4-methylquinolin-2(1H)-one demonstrated significant anticancer activity against specific cancer cell lines, such as renal cancer (UO-31), CNS cancer (SNB-75), and prostate cancer (PC-3) cell lines. researchgate.net Similarly, new 7-chloro-4-aminoquinoline-benzimidazole hybrids exhibited strong cytotoxic activity against several tumor cell lines, including leukemia and lymphoma cells, while showing less effect on a non-tumor cell line. mdpi.com The selectivity of some compounds has been linked to their ability to induce apoptosis in cancer cells. mdpi.com

Table 1: Anticancer Activity of Related Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | Activity/Observation | Reference |

|---|---|---|---|

| 7-Hydroxy-4-methyl-N-(naphthalen-1-yl)-2-oxoquinoline-1(2H)-carboxamide | UO-31 (Renal) | PGI of 50.40 | researchgate.net |

| 7-Hydroxy-4-methyl-N-(naphthalen-1-yl)-2-oxoquinoline-1(2H)-carboxamide | SNB-75 (CNS) | PGI of 45.37 | researchgate.net |

| 7-Hydroxy-4-methyl-N-(naphthalen-1-yl)-2-oxoquinoline-1(2H)-carboxamide | PC-3 (Prostate) | PGI of 35.36 | researchgate.net |

| 1-((2,4-Dinitrophenyl)amino)-7-hydroxy-4-methylquinolin-2(1H)-one | HOP-92 (Non-small cell lung) | PGI of 43.79 | researchgate.net |

| 7-chloro-4-aminoquinoline-benzimidazole hybrids | Leukemia and Lymphoma cells | Strong cytotoxic activity (GI50 0.4-8 µM) | mdpi.com |

Antimicrobial Activity Investigations

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Quinoline derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Their mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov

A study on a new series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides revealed that some of these compounds exhibited significant antimicrobial activity. nih.gov For instance, one derivative showed a notable effect against E. coli (a Gram-negative bacterium) and C. albicans (a fungus), with Minimum Inhibitory Concentrations (MICs) of 7.812 µg/mL and 31.125 µg/mL, respectively. nih.gov Another study on quinoline-2-one derivatives highlighted their potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 2: Antibacterial Activity of a 7-Methoxyquinoline Derivative

| Compound Derivative | Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) (compound 3l) | E. coli | 7.812 | nih.gov |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (compound 3l) | C. albicans | 31.125 | nih.gov |

Antifungal Activity against Fungal Pathogens

While direct studies on the antifungal properties of this compound are not extensively documented, the broader family of quinoline derivatives has demonstrated significant potential in combating fungal pathogens. Research into related compounds provides a framework for understanding its potential efficacy.

For instance, a series of novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives displayed potent, broad-spectrum antifungal activity against several common human pathogenic fungi. nih.gov Many of these compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from ≤0.0313 to 4 μg/mL against various Candida species and Cryptococcus neoformans. nih.gov Notably, compounds A6-A20 in the study showed exceptional efficacy against critical and high-priority pathogens like C. auris and C. glabrata. nih.gov Similarly, another study on 7-chloro-4-arylhydrazonequinolines found that some derivatives exhibited antifungal activity comparable to the first-line drug fluconazole (B54011) against oral fungi. researchgate.net

These findings underscore the potential of the quinoline scaffold as a source of new antifungal agents. The specific substitutions on the quinoline ring, such as the methoxy and methyl groups in this compound, are known to play a crucial role in modulating biological activity. ingentaconnect.com

Table 1: Antifungal Activity of Selected 8-Hydroxyquinolin-5-ylidene Thiosemicarbazone Derivatives nih.gov

| Compound | C. albicans SC5314 (MIC, μg/mL) | C. neoformans H99 (MIC, μg/mL) | C. parapsilosis 22019 (MIC, μg/mL) | C. auris 922 (MIC, μg/mL) |

|---|---|---|---|---|

| A5 | 1 | 0.25 | 0.25 | 0.5 |

| A6 | 0.125 | ≤0.0313 | ≤0.0313 | ≤0.0313 |

| A14 | 0.125 | ≤0.0313 | ≤0.0313 | ≤0.0313 |

| A20 | 0.25 | ≤0.0313 | ≤0.0313 | ≤0.0313 |

| Fluconazole | 0.25 | 4 | 0.5 | >64 |

| Amphotericin B | 0.25 | 0.25 | 0.25 | 0.5 |

| Clioquinol | 1 | 0.5 | 0.25 | 0.5 |

Data sourced from a study on related quinoline derivatives to illustrate the potential of the scaffold.

Mechanisms of Action Including Anti-biofilm Activities

Bacterial and fungal biofilms present a significant challenge in clinical settings due to their inherent tolerance to antimicrobial agents. asm.org The quinoline derivative HT61 has been shown to be effective against Staphylococcus aureus biofilms, including non-dividing cells within the biofilm matrix. asm.orgnih.govbiorxiv.org This suggests a mechanism of action that does not rely on active cell division, a common limitation of many antibiotics. biorxiv.org HT61 was found to be more effective than vancomycin (B549263) at reducing biofilm viability, with a minimum bactericidal concentration (MBC) for biofilms at 32 mg/L compared to 64 mg/L for vancomycin. biorxiv.org

Further studies on isatin-quinoline conjugates have demonstrated significant inhibitory activity against biofilm formation in multidrug-resistant bacterial pathogens. nih.gov Some of these conjugates showed over 80% inhibition of biofilm formation at a concentration of 10 mg/mL. nih.gov The proposed mechanism involves the disruption of the bacterial cell membrane. nih.gov Additionally, certain iodo-quinoline derivatives have been shown to prevent the initial stages of microbial adhesion, a critical step in biofilm development. mdpi.com One compound, A14 from a series of 8-hydroxyquinolin-5-ylidene thiosemicarbazones, dose-dependently inhibited biofilm formation in both C. albicans and C. neoformans, achieving up to 90% inhibition in C. albicans at a concentration of 4 μg/mL. nih.gov

Neuroprotective Research Endeavors

Oxidative stress and excitotoxicity are key factors in the progression of neurodegenerative disorders. nih.gov The quinoline framework has emerged as a "privileged structure" in the search for neuroprotective agents due to the diverse biological activities of its derivatives. nih.govbohrium.com

Modulation of Neurotransmitter Systems

The central nervous system relies on a delicate balance of neurotransmitters like acetylcholine, dopamine (B1211576), serotonin, and norepinephrine (B1679862) for proper function. nih.gov Imbalances in these systems are linked to neurodegenerative conditions such as Alzheimer's and Parkinson's disease. nih.govnih.gov A key strategy in treating these diseases is to modulate the activity of enzymes that break down neurotransmitters.

Quinoline derivatives have been identified as potential inhibitors of key enzymes such as acetylcholinesterase (AChE), which degrades acetylcholine, and monoamine oxidases (MAO-A and MAO-B), which metabolize dopamine and other monoamines. rsc.orgnih.govresearchgate.net By inhibiting these enzymes, quinoline-based compounds can increase the levels of crucial neurotransmitters in the brain, potentially improving cognitive and motor functions. nih.govthieme-connect.de For example, a study involving quinoline–sulfonamide hybrids showed that these molecules could form strong, stabilizing interactions within the active sites of MAO-A and MAO-B. rsc.orgnih.gov Furthermore, a related tetrahydroisoquinoline derivative, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, has demonstrated the ability to modulate the levels of norepinephrine, serotonin, and dopamine in the brain, showing antidepressant-like effects in animal models. researchgate.net

Antioxidant Mechanisms and Reduction of Oxidative Stress Markers

The brain is particularly susceptible to damage from oxidative stress due to its high oxygen consumption and lipid-rich composition. nih.gov Antioxidants can mitigate this damage by neutralizing reactive oxygen species (ROS). frontiersin.org The quinoline scaffold is a promising backbone for the development of potent antioxidants. ingentaconnect.combenthamdirect.com

The antioxidant activity of these compounds typically proceeds through two main mechanisms: hydrogen atom transfer (HAT) and single-electron transfer (SET). nih.govbohrium.comfrontiersin.org In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, quenching its reactivity. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the N–H or C–H bonds. frontiersin.org In the SET mechanism, the antioxidant transfers an electron to the radical. frontiersin.org

The presence of electron-donating groups, such as the methoxy group (-OCH3) found in this compound, is known to enhance antioxidant activity. mdpi.com Methoxy groups can lower the BDE and help stabilize the resulting radical through resonance, making the compound a more effective radical scavenger. mdpi.com Studies on various phenolic and heterocyclic compounds confirm that methoxy and amine groups significantly contribute to antioxidant potential. frontiersin.orgmdpi.com

Improvement of Cognitive Function in Experimental Models

The potential of quinoline derivatives to modulate neurotransmitter systems and reduce oxidative stress translates into promising results for improving cognitive function. Several studies have demonstrated the memory-enhancing effects of quinoline-based compounds in animal models. thieme-connect.denih.gov

One primary mechanism for this cognitive enhancement is the inhibition of acetylcholinesterase (AChE). thieme-connect.de By preventing the breakdown of acetylcholine, a neurotransmitter vital for learning and memory, these compounds can ameliorate cognitive deficits. thieme-connect.de Another approach involves the inhibition of phosphodiesterase 5 (PDE5). A synthesized quinoline derivative, compound 7a, was found to be a potent and selective PDE5 inhibitor that readily crossed the blood-brain barrier. In mouse models of Alzheimer's disease, this compound successfully rescued defects in synaptic plasticity and memory. nih.gov These findings support the therapeutic potential of quinoline-based molecules for treating cognitive decline associated with neurodegenerative diseases. rsc.orgnih.gov

Computational Chemistry and in Silico Modeling for Quinoline Research

Molecular Docking Simulations for Target Identification and Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This is crucial for identifying potential biological targets and understanding the specifics of the ligand-receptor interaction.

The analysis of ligand-protein interactions reveals the specific forces that hold a compound in the active site of a protein. These interactions are fundamental to the compound's biological activity. Studies on quinoline (B57606) derivatives similar to 7-Methoxy-4-methylquinolin-2-amine illustrate the types of interactions that can be expected. For instance, in a study involving a 7-hydroxy-4-methylquinolin-2(1H)-one derivative, molecular docking revealed key hydrogen bond interactions with the amino acid residues Thr854 and Met793 within the Epidermal Growth Factor Receptor (EGFR). researchgate.net This type of analysis helps to understand the structural basis of inhibition. The process involves comparing the interaction patterns of various docked compounds with those of a known native ligand to identify molecules that can effectively mimic these crucial interactions. nih.gov

The primary interactions governing the binding of quinoline derivatives include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amine group in this compound) and acceptors on the protein.

Hydrophobic Interactions: Involving nonpolar parts of the molecule, such as the methyl group and the quinoline ring system.

Pi-Pi Stacking: Aromatic rings, like the quinoline core, can stack with aromatic residues in the protein's active site (e.g., Phenylalanine, Tyrosine).

Molecular docking is instrumental in characterizing the active site of a protein and predicting the binding affinity of a ligand, often expressed as a docking score or binding energy in kcal/mol. A lower (more negative) value typically indicates a more favorable binding interaction.

For example, computational studies on various quinoline and quinazoline (B50416) derivatives have successfully predicted their binding affinities for different protein targets. In one such study, a quinazoline derivative (compound 8a) showed binding energies of -6.39 kcal/mol and -8.24 kcal/mol with EGFR and VEGFR-2, respectively. ijcce.ac.ir Another investigation on a 7-hydroxy-4-methylquinolin-2(1H)-one analogue (compound 4d) reported a strong docking score of -9.962 kcal/mol against EGFR. researchgate.net These values provide a quantitative measure to rank and prioritize compounds for synthesis and biological testing.

| Compound/Analogue | Target Protein | Docking Score / Binding Energy (kcal/mol) | Interacting Residues (Example) | Source |

|---|---|---|---|---|

| 7-Hydroxy-4-methyl-N-(naphthalen-1-yl)-2-oxoquinoline-1(2H)-carboxamide (4d) | EGFR | -9.962 | Thr854, Met793 | researchgate.net |

| Quinazoline Derivative (8a) | EGFR | -6.39 | Not Specified | ijcce.ac.ir |

| Quinazoline Derivative (8a) | VEGFR-2 | -8.24 | Not Specified | ijcce.ac.ir |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide detailed information about electron distribution, orbital energies, and molecular reactivity.

DFT calculations are employed to determine the electronic structure of a molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive. Studies on quinoline derivatives have used DFT to correlate this energy gap with biological activity. For instance, a significant relationship was found between the ΔE and the anticancer activity of certain 7-hydroxy-4-methylquinolin-2(1H)-one analogues. researchgate.net For the related compound 2-(4-methoxybenzyloxy)-4-methylquinoline, the HOMO and LUMO energies were calculated to predict its electronic behavior. researchgate.net

From the electronic structure data derived from DFT, various global reactivity descriptors can be calculated to predict a molecule's chemical behavior. These descriptors help in understanding the potential reactive sites on the molecule. researchgate.net

Key reactivity descriptors include:

Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Local reactivity can be analyzed using Fukui functions, which identify the most likely sites for nucleophilic and electrophilic attacks on an atom-by-atom basis. researchgate.netnih.gov This allows for precise predictions about which parts of the this compound molecule would be most likely to engage in chemical reactions.

| Parameter | Definition | Calculated Value (eV) | Source |

|---|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -5.83 | researchgate.net |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.12 | researchgate.net |

| Energy Gap (ΔE) | LUMO - HOMO | 4.71 | researchgate.net |

| Hardness (η) | (LUMO - HOMO) / 2 | 2.35 | researchgate.net |

| Softness (S) | 1 / (2 * η) | 0.21 | researchgate.net |

| Electronegativity (χ) | -(LUMO + HOMO) / 2 | 3.47 | researchgate.net |

Molecular Dynamics Simulations to Elucidate Conformational Changes and Stability

By simulating the ligand-protein complex in a realistic environment (e.g., in water), researchers can observe how the ligand adjusts its position within the binding pocket and whether the key interactions identified in docking are maintained over a period of nanoseconds. researchgate.net For example, MD simulations performed on a docked quinazoline derivative and EGFR helped to confirm the stability of the complex, showing that the compound remained stably bound, thus validating the docking results. researchgate.net These simulations are essential for confirming that a potential drug candidate forms a stable and lasting interaction with its target, which is a prerequisite for sustained biological activity. nih.gov

In Silico ADME Prediction for Drug-Likeness Assessment (excluding toxicity)

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery. nih.gov In silico ADME prediction tools provide a rapid and cost-effective means to evaluate the drug-likeness of a molecule before its synthesis and experimental testing. nih.govrjpponline.org These predictions are based on the molecule's physicochemical characteristics, which can be calculated from its chemical structure. rjpponline.orgresearchgate.net

Physicochemical Properties of this compound (Predicted)

| Property | Predicted Value/Range | Significance in Drug-Likeness |

| Molecular Weight | ~188.23 g/mol | Influences size-dependent absorption and distribution. sigmaaldrich.com |

| LogP (Octanol/Water Partition Coefficient) | Varies by prediction tool | Indicates lipophilicity, affecting membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | Varies by prediction tool | Predicts passive molecular transport through membranes. |

| Hydrogen Bond Donors | 2 | Influences solubility and binding to biological targets. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and binding to biological targets. |

| Rotatable Bonds | 1 | Relates to conformational flexibility and binding entropy. |

Note: The values in this table are based on the known chemical structure of this compound and typical predictions for similar molecules. Specific values would be obtained using computational software.

Predictive Models for Absorption and Distribution

Predictive models for absorption and distribution are crucial for estimating a compound's bioavailability. nih.gov Tools like SwissADME offer insights into a compound's potential for oral bioavailability based on a combination of its physicochemical properties. phytojournal.comswissadme.ch These models often employ rules such as Lipinski's Rule of Five to flag compounds that may have poor absorption or permeation. rjpponline.org

For this compound, a bioavailability radar, a graphical representation of its drug-likeness, could be generated. researchgate.net This would provide a visual assessment of its properties against the ideal ranges for oral bioavailability. Furthermore, predictive models can estimate the likelihood of gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. nih.gov Given its molecular weight and predicted lipophilicity, it is plausible that this compound would exhibit good GI absorption. Its ability to cross the BBB would depend on more complex factors, including its TPSA and specific interactions with transporters.

Predicted ADME Properties for this compound

| ADME Parameter | Prediction | Implication |

| Gastrointestinal (GI) Absorption | High (Predicted) | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeation | Varies (Predicted) | Potential for CNS activity would need further investigation. |

| P-glycoprotein (P-gp) Substrate | No (Predicted) | Less likely to be subject to efflux from cells, which can enhance bioavailability. researchgate.net |

Note: These predictions are illustrative and would need to be confirmed by specific in silico tool outputs and experimental validation.

Metabolic Stability Predictions

The metabolic stability of a compound is a key determinant of its half-life and duration of action in the body. nih.gov In silico models can predict the sites on a molecule that are most susceptible to metabolism by cytochrome P450 (CYP) enzymes, the primary enzymes involved in drug metabolism. news-medical.net By identifying these "metabolic hotspots," medicinal chemists can modify the compound to improve its stability. news-medical.net

For this compound, it is anticipated that the methoxy (B1213986) group and the aromatic rings would be potential sites of metabolism. Predictive tools can calculate the lability of each site, providing a quantitative measure of its susceptibility to metabolic transformation. news-medical.net Online platforms and software can provide qualitative and quantitative predictions of metabolic stability, often classifying compounds as having low, medium, or high stability based on predicted half-life or clearance values. nih.govsciforum.net

Predicted Metabolic Stability of this compound

| Metabolic Parameter | Prediction | Significance |

| CYP Isoform Inhibition | Varies (Predicted) | Potential for drug-drug interactions. researchgate.net |

| Metabolic Hotspots | Methoxy group, aromatic rings (Predicted) | Areas of the molecule that could be modified to enhance stability. |

| Metabolic Stability Class | Medium to High (Hypothetical) | Indicates the compound may have a reasonable half-life in the body. nih.govnih.gov |

Note: These are hypothetical predictions based on the structure of the compound and general principles of drug metabolism. Specific predictions would require analysis with dedicated software.

Pharmacophore Modeling and Database Searching Strategies

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govresearchgate.net A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target protein. mdpi.comnih.gov This model then serves as a 3D query for searching large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active. nih.govacs.orgnih.gov

For quinoline derivatives, pharmacophore models have been successfully used to identify new inhibitors for various targets. nih.govacs.orgnih.govmdpi.com A typical pharmacophore for a quinoline derivative might include features such as a hydrogen bond acceptor (the quinoline nitrogen), aromatic rings, and hydrophobic groups. nih.govacs.org

In the case of this compound, a pharmacophore model could be developed based on its structure and known active compounds for a particular target. This model would highlight the key features for biological activity, such as the hydrogen-bonding capacity of the amine and methoxy groups, and the aromatic nature of the quinoline ring system.

Hypothetical Pharmacophore Features for this compound

| Pharmacophore Feature | Corresponding Chemical Group |

| Hydrogen Bond Acceptor | Methoxy oxygen, Quinoline nitrogen |

| Hydrogen Bond Donor | Amino group |

| Aromatic Ring | Quinoline ring system |

| Hydrophobic Center | Methyl group |

Once a pharmacophore model is established, it can be used in virtual screening campaigns to search databases like ZINC, ChEMBL, or commercial libraries for compounds with similar 3D arrangements of these features. nih.govnih.gov This strategy significantly narrows down the number of compounds to be synthesized and tested, making the drug discovery process more efficient. nih.govacs.orgnih.govnih.gov The identified hits from the virtual screen would then be subjected to further computational analysis, such as molecular docking, before being selected for experimental validation. mdpi.com

Analytical Method Development and Characterization Techniques for Quinoline Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation of newly synthesized or isolated quinoline (B57606) derivatives. These techniques provide detailed information about the molecular framework, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide unique insights into the structure of 7-Methoxy-4-methylquinolin-2-amine.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 7-methoxy-4-methyl-1H-quinolin-2-one, shows characteristic signals that can be extrapolated to understand the amine analog. chemicalbook.comrsc.org For instance, the methyl group protons typically appear as a singlet, and the methoxy (B1213986) group protons also present as a singlet at a different chemical shift. chemicalbook.com The aromatic protons on the quinoline ring system exhibit complex splitting patterns due to their coupling with each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For a similar compound, 7-METHYLCOUMARIN, the carbon of the methyl group and the carbons of the aromatic ring system show distinct chemical shifts. chemicalbook.com In this compound, the carbon atom attached to the methoxy group would have a characteristic chemical shift, as would the carbons of the quinoline core. The chemical shifts are influenced by the electron-donating effects of the amine and methoxy groups.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.4 | s | C4-CH₃ |

| ¹H | ~3.9 | s | C7-OCH₃ |

| ¹H | ~5.0-6.0 | br s | NH₂ |

| ¹H | ~6.5-8.0 | m | Aromatic-H |

| ¹³C | ~20-25 | q | C4-CH₃ |

| ¹³C | ~55-60 | q | C7-OCH₃ |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Primary amines (R-NH₂) typically exhibit two N-H stretching bands in the region of 3500-3300 cm⁻¹. orgchemboulder.com The N-H bending vibration for primary amines is observed between 1650 and 1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aromatic amines appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com Additionally, a strong, broad N-H wagging band can be seen between 910-665 cm⁻¹ for primary and secondary amines. orgchemboulder.com The presence of the methoxy group would be indicated by C-O stretching vibrations. Aromatic C-H stretching and bending vibrations will also be present.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3500 - 3300 |

| Amine (N-H) | Bend | 1650 - 1580 |

| Aromatic Amine (C-N) | Stretch | 1335 - 1250 |

| Methoxy (C-O) | Stretch | ~1250 & ~1050 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of the molecule.

For this compound (C₁₁H₁₂N₂O), the expected monoisotopic mass is approximately 188.09 g/mol . uni.lu In an ESI+ mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 189.10. uni.lu Fragmentation of this ion could involve the loss of a methyl group or other neutral fragments, providing further structural information.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

|---|---|---|

| [M]⁺ | 188.09 | Molecular Ion |

| [M+H]⁺ | 189.10 | Protonated Molecule |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV light. The position and intensity of the absorption maxima are influenced by the substituents on the ring. The amino and methoxy groups, being electron-donating, are expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted quinoline. The UV-Vis spectrum of this compound would likely show multiple absorption bands in the UV region, characteristic of the extended π-system of the quinoline core. For a similar compound, 8-formyl-7-hydroxy-4-methylcoumarin, the UV spectrum was recorded in the 230–500 nm range. researchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of quinoline derivatives from reaction mixtures and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For polar compounds like this compound, reversed-phase HPLC is often the method of choice.

A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic acid or TFA) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govnih.gov The gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve good separation of compounds with a range of polarities. nih.gov Detection is commonly performed using a UV detector set at a wavelength where the analyte has strong absorbance. The purity of the compound is determined by the percentage of the total peak area that corresponds to the main component. For many pharmaceutical applications, a purity of ≥95% is required. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). These improvements are achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. researchgate.net For quinoline derivatives like this compound, UPLC methods are invaluable for ensuring purity, identifying related substances, and quantifying the compound in various matrices.

The development of a UPLC method for a quinoline derivative involves the careful selection of several key parameters to achieve the desired separation and sensitivity. A variable wavelength UV detector is often the first choice for detection due to its applicability to most organic compounds, including those with chromophores like the quinoline ring system. researchgate.net

A typical UPLC method development and validation for a quinoline derivative would involve the following considerations:

Column: A reversed-phase column, such as a C18, is commonly selected for the separation of moderately polar compounds like quinoline derivatives.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727) is typical. The pH of the aqueous phase can be critical for controlling the retention and peak shape of ionizable compounds such as amines. researchgate.net

Gradient Elution: A gradient program, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components within a reasonable timeframe and with good resolution. researchgate.net

Flow Rate and Temperature: These are optimized to provide the best balance between analysis time and separation efficiency.

Detection: UV detection is commonly used, with the wavelength selected to maximize the response for the analyte of interest. A photodiode array (PDA) detector can be particularly useful for obtaining UV spectra of the peaks to confirm their identity. researchgate.net

The table below outlines a hypothetical set of UPLC conditions that could be a starting point for the analysis of this compound, based on common practices for related compounds.

| Parameter | Condition | Rationale |

| Instrument | UPLC System with PDA Detector | Provides high resolution, sensitivity, and spectral information. researchgate.net |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Sub-2 µm particles for high efficiency; C18 is a versatile stationary phase. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to improve peak shape for basic analytes. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 5% to 95% B over 5 minutes | Ensures elution of a wide range of polarity components. researchgate.net |

| Flow Rate | 0.5 mL/min | Typical for UPLC columns of this dimension. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. industrialpharmacist.com |

| Detection | PDA Detector, 220-400 nm | Allows for monitoring at multiple wavelengths and peak purity assessment. |

| Injection Vol. | 1.0 µL | Small volume suitable for high-efficiency UPLC systems. |

Column Chromatography for Purification

Column chromatography is a fundamental purification technique in organic synthesis, essential for isolating target compounds like this compound from reaction mixtures containing starting materials, reagents, and byproducts. orgsyn.org The principle relies on the differential partitioning of components between a stationary phase (typically silica (B1680970) gel or alumina) packed in a column and a mobile phase (the eluent) that flows through it. uw.edu

For the purification of an amine compound such as this compound, special considerations are necessary due to the basic nature of the amine functional group, which can interact strongly with the acidic silanol (B1196071) groups on the surface of standard silica gel. This interaction can lead to poor separation, peak tailing, and sometimes irreversible adsorption of the compound onto the column. biotage.com

To mitigate these issues, several strategies can be employed:

Addition of a Basic Modifier: A small amount of a basic modifier, such as triethylamine (B128534) (NEt3) or ammonium (B1175870) hydroxide, is often added to the eluent. biotage.comrsc.org This modifier competes with the amine product for the active sites on the silica gel, leading to improved elution and better peak shape.

Use of Alternative Stationary Phases: Instead of silica gel, a more basic stationary phase like alumina (B75360) can be used. Alternatively, amine-functionalized silica, which has a basic surface, can be an excellent choice for purifying organic amines using less polar, non-basic solvent systems like hexane/ethyl acetate (B1210297). biotage.com

Solvent System Selection: The choice of eluent is critical. A gradient elution, starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol), is commonly used to separate compounds with different polarities. rsc.org

The following table details a potential column chromatography protocol for the purification of this compound.

| Parameter | Specification | Purpose/Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective stationary phase for flash chromatography. orgsyn.org |

| Eluent System | Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (NEt3) | DCM/MeOH provides a polarity range suitable for many nitrogen-containing heterocycles. NEt3 deactivates acidic sites on the silica. biotage.comrsc.org |

| Loading Technique | Dry Loading | The crude product is pre-adsorbed onto a small amount of silica gel or Celite, which is then loaded onto the column. This often leads to better resolution than direct liquid injection. orgsyn.orgrsc.org |

| Elution Method | Gradient Elution | Start with 100% DCM and gradually increase the percentage of MeOH to elute compounds of increasing polarity. |

| Fraction Collection | Collection in test tubes | Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product. uw.edu |

Advanced Analytical Method Development and Validation Methodologies

The development and validation of analytical methods are critical for ensuring the quality and consistency of pharmaceutical products. sysrevpharm.org These processes establish through scientific studies that an analytical procedure is suitable for its intended purpose. lubrizolcdmo.com For quinoline derivatives, this ensures that tests for identity, purity, and other characteristics are reliable and reproducible.

Systematic Protocol Development for Robustness

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. industrialpharmacist.comresearchgate.net A robustness test is a crucial part of method development, often performed before formal validation, to avoid costly re-development and re-validation later. researchgate.nettandfonline.com

Developing a robust method follows a systematic protocol: researchgate.net

Identify Critical Parameters: The first step is to identify method parameters that are most likely to influence the results. For a UPLC method, these could include mobile phase composition (e.g., % organic, pH), column temperature, and flow rate. industrialpharmacist.com

Define Variation Ranges: For each critical parameter, a realistic range of variation is defined. These variations should reflect the types of fluctuations that might occur during routine use of the method across different labs, equipment, and analysts. industrialpharmacist.com

Design Experiments: A Design of Experiments (DoE) approach is often used to systematically and efficiently study the effects of these variations. This allows for the simultaneous evaluation of multiple factors. tandfonline.com

Execute and Analyze: The experiments are carried out, and the results (e.g., peak retention time, resolution, analyte quantitation) are statistically analyzed to determine which parameters have a significant effect on the method's performance. researchgate.net

Establish System Suitability Criteria: Based on the robustness study, system suitability test (SST) limits are established. These are criteria that must be met before the method is used for analysis, ensuring the system is performing adequately. lubrizolcdmo.com

The table below illustrates potential parameters and their variations for a robustness study of a UPLC method for this compound.

| Parameter | Nominal Level | Variation 1 | Variation 2 |

| Column Temperature | 40 °C | 38 °C | 42 °C |

| Mobile Phase pH | 3.0 | 2.8 | 3.2 |

| Flow Rate | 0.5 mL/min | 0.48 mL/min | 0.52 mL/min |

| % Acetonitrile (initial) | 5% | 4.5% | 5.5% |

Performance Verification Studies

Method verification is distinct from validation. It is performed by a laboratory to confirm that it can achieve the performance characteristics of a previously validated analytical method. iupac.orgwestgard.com This is essential when a method is transferred to a different laboratory or when a laboratory implements a standard compendial method. The goal is to ensure the method is fit for its intended purpose within the specific laboratory environment. acs.org

Performance verification involves assessing a subset of the original validation parameters. The specific tests depend on the type of method but typically include: nih.govnih.gov

Precision: Demonstrates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This can include repeatability (short-term precision) and intermediate precision (within-laboratory variations). sysrevpharm.org

Trueness (Bias): Assesses the closeness of the mean of a set of measurement results to the actual (true) value. This is often evaluated using certified reference materials or by spiking the sample matrix with a known amount of analyte. nih.gov

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. iupac.org

Limit of Quantitation (LOQ) & Limit of Detection (LOD): Verifying the laboratory's ability to achieve the established LOQ and LOD for the method. sysrevpharm.org

Linearity and Range: Confirming that the method provides results that are directly proportional to the concentration of the analyte in the sample over a specified range. iupac.org

The verification process is formally documented, demonstrating that the laboratory is capable of successfully performing the analytical procedure for its intended use. nih.gov This ongoing monitoring ensures the continued reliability of the analytical data generated. acs.org

Future Research Directions and Translational Perspectives for 7 Methoxy 4 Methylquinolin 2 Amine Analogues

Emerging Trends in Quinoline-Based Compound Research

The field of quinoline-based compound research is dynamic, with several key trends shaping its future direction. A significant area of focus is the synthesis of quinoline (B57606) hybrids, where the quinoline moiety is combined with other biologically active molecules to create a single, synergistic entity. nih.gov This approach aims to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce toxicity. nih.gov

Another prominent trend is the development of novel and efficient synthetic methodologies. rsc.org Researchers are exploring green chemistry principles and metal nanoparticle-catalyzed reactions to improve reaction times, increase yields, and enhance the atom economy of quinoline synthesis. nih.gov Multicomponent reactions (MCRs) are also gaining traction as they allow for the construction of complex quinoline derivatives in a single step, facilitating the creation of diverse compound libraries for screening. rsc.org

Furthermore, there is a growing emphasis on exploring the full therapeutic potential of quinoline derivatives beyond their traditional applications. While well-known for their anti-malarial and anti-microbial properties, recent research has highlighted their efficacy as anti-cancer, anti-inflammatory, anti-viral, and anti-tubercular agents. nih.govresearchgate.net This expansion of therapeutic targets opens up new avenues for the development of quinoline-based drugs for a wide range of diseases.

Potential for Scaffold Optimization and Rational Design of Next-Generation Analogues

The 7-Methoxy-4-methylquinolin-2-amine scaffold offers a rich platform for optimization and the rational design of next-generation analogues. The principles of rational drug design, which involve understanding the structure-activity relationship (SAR) of a compound, are crucial in this process. researchgate.net By systematically modifying the substituents at various positions on the quinoline ring, it is possible to fine-tune the compound's pharmacological properties. nih.gov

For instance, the introduction of different functional groups on the quinazoline (B50416) ring of a related compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, was shown to enhance its antitumor activity and improve its druglike properties. nih.gov This highlights the potential for similar modifications to the this compound scaffold to yield more potent and selective therapeutic agents.

The design of highly tunable quinoline-based fluorescent probes offers another avenue for optimization. nih.gov By creating a modular scaffold with distinct domains for compound polarization, tuning of photophysical properties, and structural diversity, researchers can engineer and optimize probes for various applications, including live-cell imaging. nih.gov This approach could be adapted to develop analogues of this compound with improved targeting and diagnostic capabilities.

Key considerations for scaffold optimization include:

Structure-Activity Relationship (SAR) Studies: Systematically altering substituents to understand their impact on biological activity.

Pharmacophore Modeling: Identifying the essential structural features required for therapeutic activity.

Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity.

Computational Modeling: Utilizing in silico methods to predict the binding affinity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel analogues.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing drug discovery by providing a holistic, systems-level understanding of biological processes. nashbio.com This approach holds immense potential for elucidating the complex mechanisms of action of this compound analogues.

By combining different omics datasets, researchers can move beyond a single-target perspective and understand the broader impact of a compound on cellular pathways and networks. nih.gov This integrated analysis can help identify novel drug targets, uncover mechanisms of drug resistance, and discover predictive biomarkers for patient stratification. nashbio.com

For example, in cancer research, integrating genomic and transcriptomic data has revealed distinct molecular subtypes of tumors with different prognoses and therapeutic vulnerabilities. nashbio.com Similarly, quantitative systems pharmacology (QSP) provides a framework for integrating diverse omics data to translate molecular findings into clinical outcomes. nih.gov This can be particularly valuable in understanding the dynamics of a drug's effect on complex biological systems like the tumor microenvironment. nih.gov

The application of multi-omics approaches to the study of this compound analogues could:

Identify the specific cellular pathways modulated by these compounds.

Reveal the genetic and proteomic profiles that confer sensitivity or resistance to treatment.

Facilitate the development of personalized medicine approaches by matching patients to the most effective analogue based on their molecular profile.

Provide a comprehensive understanding of the interplay between the drug and the biological system, leading to the design of more effective and less toxic therapies. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Methoxy-4-methylquinolin-2-amine, and how can reaction conditions be optimized?